molecular formula C21H22N4O5S B2480470 ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate CAS No. 1021027-79-1

ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate

Cat. No.: B2480470
CAS No.: 1021027-79-1
M. Wt: 442.49
InChI Key: RXIGZKLBMLMGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate is a complex organic compound that features a pyridazinone core, a sulfamoyl group, and an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the sulfamoyl group and the ethyl benzoate moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. This can lead to a range of biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate include other pyridazinone derivatives and sulfamoyl-substituted benzoates. Examples include:

  • Pyridazinone-based drugs with anti-inflammatory properties.
  • Sulfamoyl-substituted compounds used in antimicrobial treatments.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propylsulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-2-30-21(27)17-4-6-18(7-5-17)31(28,29)23-12-3-15-25-20(26)9-8-19(24-25)16-10-13-22-14-11-16/h4-11,13-14,23H,2-3,12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIGZKLBMLMGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.